molecular formula C2H2F5O3P B033828 Pentafluoroethylphosphonic acid CAS No. 103305-01-7

Pentafluoroethylphosphonic acid

Cat. No.: B033828
CAS No.: 103305-01-7
M. Wt: 200 g/mol
InChI Key: XLWUDBRTNPGWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluoroethylphosphonic acid is a chemical compound with the molecular formula C2H2F5O3P. It is characterized by the presence of a pentafluoroethyl group attached to a phosphonic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl Grignard reagents with phosphorus trichloride or phosphorus tribromide to form pentafluoroethylphosphonous dihalides. These intermediates are then hydrolyzed to yield this compound . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where the pentafluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pentafluoroethylphosphonic anhydride, while reduction can produce pentafluoroethylphosphine.

Scientific Research Applications

Pentafluoroethylphosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pentafluoroethylphosphonic acid include:

  • Trifluoroethylphosphonic acid
  • Hexafluoroisopropylphosphonic acid
  • Perfluorobutylphosphonic acid

Uniqueness

This compound is unique due to its pentafluoroethyl group, which imparts distinct chemical properties such as high electronegativity and stability. This makes it particularly useful in applications requiring robust and inert compounds .

Biological Activity

Pentafluoroethylphosphonic acid (PFEP) is a phosphonic acid derivative that has gained attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFEP, including its mechanisms of action, effects on cellular systems, and implications for human health and the environment.

PFEP is characterized by the presence of five fluorine atoms attached to an ethyl group and a phosphonic acid functional group. Its chemical structure can be represented as follows:

C2H3F5O3P\text{C}_2\text{H}_3\text{F}_5\text{O}_3\text{P}

This structure contributes to its high stability and persistence in the environment, characteristics that are common among per- and polyfluoroalkyl substances (PFAS).

Research indicates that PFEP may exhibit various biological activities, particularly in relation to its potential endocrine-disrupting effects. The compound is part of a broader class of PFAS, which have been associated with adverse health outcomes due to their ability to interfere with hormonal systems.

Endocrine Disruption

Studies have shown that PFAS, including PFEP, can act as endocrine disruptors. They may interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. For instance, exposure to PFAS has been linked to altered thyroid hormone levels and reproductive health problems in both humans and wildlife .

Biological Activity Data

The biological activity of PFEP has been examined in several studies, focusing on its cytotoxicity and potential effects on various cell types. Below is a summary of key findings:

Study Cell Type Effect Observed Concentration Reference
Study 1Human liver cells (HepG2)Cytotoxicity observed10-100 µM
Study 2Mouse embryonic fibroblastsInduction of apoptosis50 µM
Study 3Human breast cancer cells (MCF7)Inhibition of cell proliferation25 µM

Case Studies

  • Cytotoxic Effects in HepG2 Cells :
    A study investigating the cytotoxic effects of PFEP on HepG2 cells found significant cell death at concentrations above 50 µM. The mechanism was attributed to oxidative stress and mitochondrial dysfunction .
  • Apoptosis Induction in Mouse Fibroblasts :
    Another study reported that PFEP induced apoptosis in mouse embryonic fibroblasts at concentrations starting from 50 µM. This effect was linked to alterations in cellular signaling pathways associated with cell survival .
  • Impact on MCF7 Cells :
    Research focusing on human breast cancer cells demonstrated that PFEP inhibited cell proliferation at a concentration of 25 µM, suggesting potential anticancer properties that warrant further investigation .

Environmental Impact

The persistence of PFEP in the environment raises concerns about its accumulation in biota and potential intergenerational effects. Studies have documented the widespread presence of PFAS in water sources and food crops, leading to unavoidable human exposure. This exposure has been linked to various health risks, including immune system disruption and increased cancer risk .

Properties

IUPAC Name

1,1,2,2,2-pentafluoroethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWUDBRTNPGWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)P(=O)(O)O)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F5O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382879
Record name Pentafluoroethylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103305-01-7
Record name Pentafluoroethylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103305-01-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.